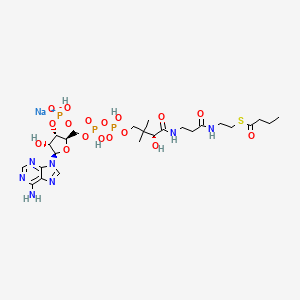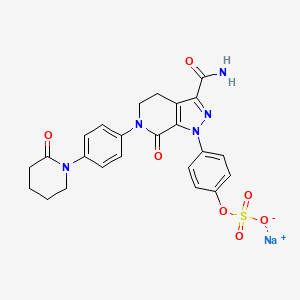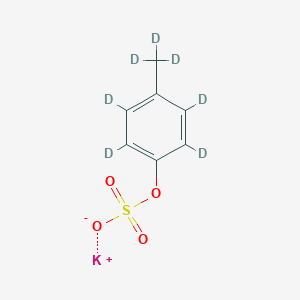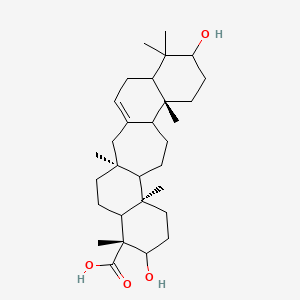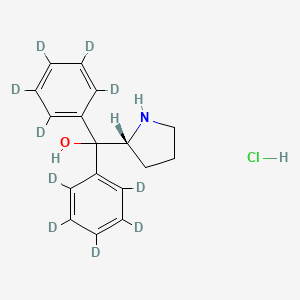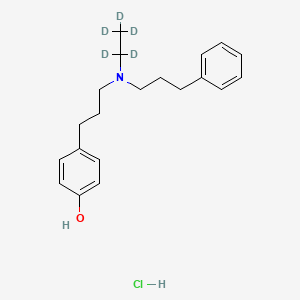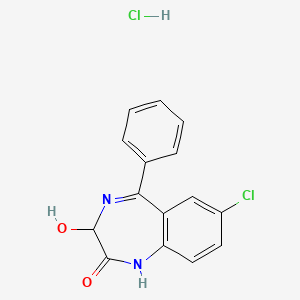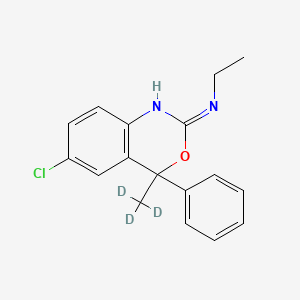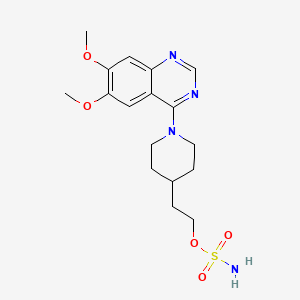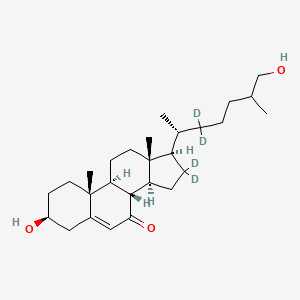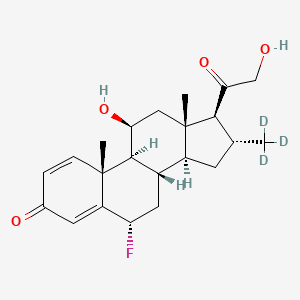
Fluocortolone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluocortolone-d3 is a deuterated form of fluocortolone, a glucocorticoid with anti-inflammatory properties. It is used in various medical applications, particularly for treating localized skin reactions and systemic conditions. The deuterium labeling in this compound makes it useful in scientific research, especially in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluocortolone-d3 involves the incorporation of deuterium atoms into the fluocortolone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Fluocortolone-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Fluocortolone-d3 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use this compound to investigate metabolic pathways and identify metabolites.
Drug Development: The compound is used in the development of new drugs, particularly in understanding the pharmacodynamics and pharmacokinetics of glucocorticoids.
Biological Research: this compound is employed in studies related to inflammation, immune response, and other biological processes.
Mechanism of Action
Fluocortolone-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the release of inflammatory mediators, reduces capillary permeability, and suppresses immune responses. These actions result in the reduction of inflammation and associated symptoms.
Comparison with Similar Compounds
Similar Compounds
Fluocortolone: The non-deuterated form of fluocortolone, used for similar medical applications.
Difluocortolone: Another glucocorticoid with similar anti-inflammatory properties, used in dermatology.
Fluorometholone: A glucocorticoid used primarily in ophthalmology for treating eye inflammation.
Uniqueness
Fluocortolone-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in pharmacokinetic studies. This makes this compound a valuable tool in drug development and metabolic research.
Properties
Molecular Formula |
C22H29FO4 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1/i1D3 |
InChI Key |
GAKMQHDJQHZUTJ-RCHQUNLISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


